molecular formula C11H9ClN2 B12434000 N-(3-chlorophenyl)pyridin-4-amine

N-(3-chlorophenyl)pyridin-4-amine

Cat. No.: B12434000
M. Wt: 204.65 g/mol
InChI Key: CXWUXSUANKKWJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chlorophenyl)pyridin-4-amine is a chemical compound of interest in medicinal chemistry and drug discovery research. It belongs to a class of aniline-pyridine derivatives, which are frequently explored as key scaffolds in the development of biologically active molecules . While specific pharmacological data for this compound is limited in the public domain, its core structure is related to other well-studied chlorophenyl-pyridine and pyrimidine amines. For instance, the compound (3-Chloro-phenyl)-(4-pyridin-3-yl-pyrimidin-2-yl)-amine shares a similar aniline-pyrimidine motif and is documented in chemical databases . Furthermore, related structures, such as 3-(4-Chlorophenyl)pyridin-4-amine, are available from chemical suppliers as building blocks for research . The 4-aminopyridine moiety is a recognized structure in neuropharmacology. One study designed and synthesized 4-aminopyridine-peptide derivatives to reduce the high toxicity associated with 4-aminopyridine itself, aiming to develop new treatments for neurodegenerative diseases like Alzheimer's disease and Multiple sclerosis . This suggests potential research applications for derivatives in modulating ion channels or developing neuroactive compounds. Additionally, chlorophenyl groups are common in compounds investigated for various therapeutic targets. For example, 3-amino-4-chlorophenyl has been identified as a novel and potent benzamidine mimic in the development of orally bioavailable factor Xa inhibitors . Similarly, novel N-6-X-3-pyridinoyl-N'-4-chlorophenylthiourea derivatives have been synthesized and studied for their potential as inhibitors of hemoglobin S, a causative agent in sickle cell anemia . Researchers may find this compound valuable as a synthetic intermediate or as a core structure for constructing more complex molecules for biological screening. This product is intended for research use only and is not intended for diagnostic or therapeutic applications. Researchers should handle all chemicals with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H9ClN2

Molecular Weight

204.65 g/mol

IUPAC Name

N-(3-chlorophenyl)pyridin-4-amine

InChI

InChI=1S/C11H9ClN2/c12-9-2-1-3-11(8-9)14-10-4-6-13-7-5-10/h1-8H,(H,13,14)

InChI Key

CXWUXSUANKKWJK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC2=CC=NC=C2

Origin of Product

United States

Structural and Electronic Foundations for Research on N 3 Chlorophenyl Pyridin 4 Amine

Molecular Architecture and Conformational Analysis

The conformation of N-phenylpyridin-4-amine analogues is generally non-planar. The degree of twist between the two aromatic rings is a result of the balance between two opposing factors: the steric hindrance between the ortho-hydrogens on both rings, which favors a more twisted conformation, and the electronic effects of π-conjugation between the rings and the nitrogen lone pair, which favor planarity.

In the case of N-(3-chlorophenyl)pyridin-4-amine, the chlorine atom at the meta position of the phenyl ring is not expected to significantly increase steric hindrance compared to an unsubstituted phenyl ring. However, its electron-withdrawing nature can influence the electronic environment of the molecule. The dihedral angles between the planes of the pyridine (B92270) and phenyl rings are crucial in defining the three-dimensional shape of the molecule. For a related compound, N-[4-(heptyloxy)phenyl]-4-methylpyrimidin-2-amine, which has a similar N-aryl-heterocycle linkage, X-ray diffraction studies have provided insight into typical bond lengths and angles, which can be used to construct a theoretical model for this compound.

Table 1: Representative Bond Lengths and Angles for a Phenyl-Pyridinamine Scaffold

ParameterRepresentative Value
C-N (amine-phenyl)~1.42 Å
C-N (amine-pyridine)~1.37 Å
C-Cl~1.74 Å
C-N-C (amine bridge)~125-130°
Dihedral Angle (Phenyl-Pyridine)~30-50°

Note: These values are estimations based on related structures and may vary in the actual molecule.

Electronic Structure and Quantum Chemical Characterization

The electronic properties of this compound are fundamental to understanding its reactivity and potential interactions. Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for elucidating these characteristics.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of FMO theory and provide insights into the reactive nature of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity.

For N-phenylpyridin-4-amine derivatives, the HOMO is typically localized on the electron-rich phenylamine moiety, including the nitrogen lone pair. The LUMO, on the other hand, is often distributed over the more electron-deficient pyridine ring. The presence of the electron-withdrawing chlorine atom on the phenyl ring in this compound would be expected to lower the energy of the HOMO compared to the unsubstituted analogue. This, in turn, can affect the HOMO-LUMO gap and, consequently, the molecule's reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

Table 2: Predicted Frontier Molecular Orbital Energies for a Phenyl-Pyridinamine Scaffold

Molecular OrbitalPredicted Energy Range (eV)
HOMO-5.5 to -6.5
LUMO-1.0 to -2.0
HOMO-LUMO Gap4.0 to 5.0

Note: These are theoretical predictions and can be influenced by the computational method and basis set used.

Electrostatic Potential Surface (ESP) Mapping

The Electrostatic Potential Surface (ESP) map illustrates the charge distribution within a molecule and is a valuable tool for predicting sites of electrophilic and nucleophilic attack. The ESP is calculated by placing a positive point charge at various points on the electron density surface of the molecule and calculating the energy of interaction.

In this compound, the regions of negative electrostatic potential (typically colored red or yellow) are expected to be located around the nitrogen atom of the pyridine ring and the chlorine atom, due to the high electronegativity of these atoms. These areas represent potential sites for electrophilic attack. Conversely, regions of positive electrostatic potential (typically colored blue) are likely to be found around the hydrogen atoms of the amine group and the aromatic rings, indicating sites susceptible to nucleophilic attack. The ESP map provides a visual representation of the molecule's polarity and its potential for intermolecular interactions.

Theoretical Reactivity Descriptors and Sites of Interaction

Based on the electronic structure, several theoretical reactivity descriptors can be calculated to predict the most likely sites for chemical reactions. These descriptors, derived from DFT calculations, include parameters such as Fukui functions, which identify the most reactive sites for nucleophilic, electrophilic, and radical attack.

For this compound, the nitrogen atom of the pyridine ring is predicted to be a primary site for protonation and interaction with electrophiles. The amine nitrogen, while also basic, is less so due to the delocalization of its lone pair into the aromatic systems. The carbon atoms of the pyridine ring, particularly those at the ortho and para positions relative to the ring nitrogen, are expected to be susceptible to nucleophilic attack. The phenyl ring, influenced by the electron-withdrawing chlorine atom and the electron-donating amine group, will have a more complex pattern of reactivity.

Stereochemical Considerations and Planarity

As mentioned in the conformational analysis, this compound is not expected to be a planar molecule. The twist between the two aromatic rings creates a specific three-dimensional conformation. While the molecule itself is achiral, hindered rotation around the C-N bonds could, in principle, lead to atropisomerism in more sterically hindered derivatives. However, for this specific compound, the energy barrier to rotation is likely to be low enough to allow for rapid interconversion between different conformations at room temperature.

Synthetic Methodologies and Chemical Derivatization of N 3 Chlorophenyl Pyridin 4 Amine

Established Synthetic Routes to the Core Scaffold

The formation of the C-N bond linking the pyridine (B92270) and chlorophenyl rings is the key step in synthesizing the N-(3-chlorophenyl)pyridin-4-amine scaffold. Metal-catalyzed cross-coupling reactions are the most prominent and versatile methods for this transformation.

Transition metal-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-nitrogen bonds. wikipedia.org The Buchwald-Hartwig amination and the Ullmann condensation are two of the most widely employed methods for the synthesis of N-aryl amines. wikipedia.orgwikipedia.org

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a highly versatile method for forming C-N bonds between aryl halides and amines. wikipedia.orglibretexts.org The synthesis of this compound would typically involve the reaction of 4-chloropyridine with 3-chloroaniline (B41212). The reaction mechanism proceeds through a catalytic cycle involving the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the desired product and regenerate the catalyst. wikipedia.orgorganic-synthesis.com The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), ligand, base, and solvent is crucial for achieving high yields. organic-synthesis.comacsgcipr.org Sterically hindered phosphine ligands, such as BINAP or Josiphos, have proven effective in facilitating the coupling of aryl chlorides. organic-synthesis.comresearchgate.net

Ullmann Condensation (Goldberg Reaction): The Ullmann condensation is a copper-catalyzed reaction that serves as an alternative to palladium-based methods for N-arylation. wikipedia.orgacsgcipr.org The reaction, specifically for C-N bond formation, is often referred to as the Goldberg reaction. wikipedia.org It typically requires harsher conditions than the Buchwald-Hartwig amination, including higher temperatures (often over 210°C) and polar solvents like DMF or N-methylpyrrolidone. wikipedia.org The traditional protocol uses stoichiometric amounts of copper, but modern variations employ catalytic amounts of soluble copper(I) or copper(II) salts, often in the presence of ligands like diamines or phenanthroline, which allow for milder reaction conditions. wikipedia.orgacs.org The mechanism is thought to involve the formation of a copper(I) amide, which then reacts with the aryl halide. wikipedia.orgorganic-chemistry.org

FeatureBuchwald-Hartwig AminationUllmann Condensation (Goldberg Reaction)
Catalyst Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃) organic-synthesis.comCopper (e.g., CuI, Cu₂O) wikipedia.orgrsc.org
Ligands Phosphine-based (e.g., BINAP, DPPF, XPhos) wikipedia.orgorganic-synthesis.comDiamines, Phenanthroline, L-proline wikipedia.orgacs.org
Reaction Conditions Generally milder temperatures (80-120°C) organic-synthesis.comTraditionally high temperatures (>200°C), modern methods are milder wikipedia.org
Substrate Scope Very broad, high functional group tolerance wikipedia.orgTraditionally required activated aryl halides, scope improved with new ligands wikipedia.org
Base Weakly coordinating bases (e.g., NaOtBu, Cs₂CO₃) organic-synthesis.comInorganic bases (e.g., K₂CO₃, K₃PO₄) acs.orgrsc.org

While metal-catalyzed reactions are dominant, other strategies can be employed to construct the this compound scaffold.

Nucleophilic Aromatic Substitution (SNAr): This method involves the direct reaction of an amine with an activated aryl halide. For this specific scaffold, the reaction would involve 4-chloropyridine and 3-chloroaniline. The pyridine ring is inherently electron-deficient, which can facilitate nucleophilic attack, particularly if further activated by electron-withdrawing groups. However, SNAr reactions often require high temperatures and may have a more limited substrate scope compared to metal-catalyzed methods. acsgcipr.org For instance, the synthesis of related aminopyridines has been achieved by refluxing a chloropyridine derivative with an aniline in a suitable solvent like ethanol. nih.gov A patented method describes the nucleophilic substitution of 4-chloropyridine hydrochloride with various alkylamines, which can be performed at temperatures ranging from 30-150°C. google.com

Directed Functionalization and Scaffold Modification

Once the core this compound scaffold is synthesized, its properties can be tuned through further functionalization of either the pyridine or the chlorophenyl ring.

Direct C-H functionalization of pyridine is challenging due to the ring's electron-deficient nature and the coordinating ability of the nitrogen atom, which can interfere with metal catalysts. rsc.orgresearchgate.net Despite these challenges, methods have been developed for the regioselective introduction of substituents. Electrophilic substitution on the pyridine ring is difficult and typically requires harsh conditions, favoring the 3- and 5-positions. Nucleophilic or radical substitution reactions are more common. nih.gov For a 4-aminopyridine (B3432731) derivative, the amino group is a strong activating group, which can direct electrophiles to the 3- and 5-positions.

Reaction TypeReagents & ConditionsPosition of Functionalization
Halogenation N-Halosuccinimides (NBS, NCS)3- and 5-positions
Nitration HNO₃/H₂SO₄ (harsher conditions)3- and 5-positions
Acylation Friedel-Crafts type reactions are generally not effective on unsubstituted pyridines but may be possible on the activated aminopyridine ring.3- and 5-positions

The chlorophenyl ring can be modified through electrophilic aromatic substitution. The directing effects of the existing substituents—the chlorine atom and the secondary amine—must be considered. The chlorine is a deactivating but ortho, para-directing group, while the secondary amine is a strongly activating and ortho, para-directing group. The combined effect will strongly favor substitution at positions ortho and para to the amine, which are positions 2, 4, and 6 of the phenyl ring.

Common electrophilic substitution reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro group.

Halogenation: Using Br₂ with a Lewis acid catalyst to introduce a bromine atom.

Friedel-Crafts Acylation/Alkylation: Introducing acyl or alkyl groups, although the amine group may need to be protected to prevent side reactions with the Lewis acid catalyst.

To modulate the physicochemical and biological properties of the lead compound, heterocyclic rings can be incorporated, or existing rings can be replaced with bioisosteres. nih.gov Bioisosteres are atoms or groups of atoms that can be interchanged without significantly altering the molecule's biological activity. cambridgemedchemconsulting.com

Bioisosteric Replacements: The phenyl ring or the pyridine ring can be replaced by other aromatic or heteroaromatic systems to alter properties like solubility, metabolism, and target binding. cambridgemedchemconsulting.com For example, the 3-chlorophenyl group could be replaced by a pyrimidine (B1678525), thiophene, or a differently substituted phenyl ring. cambridgemedchemconsulting.comnih.gov

Original GroupPotential Bioisosteric Replacement(s)
PhenylPyridyl, Thienyl, Pyrazolyl, Fluorophenyl cambridgemedchemconsulting.com
PyridinePyrimidine, Pyrazine, Benzene (B151609) nih.gov
ChlorineCF₃, CN, Methyl cambridgemedchemconsulting.com
-CH= (in ring)-N= cambridgemedchemconsulting.com

Heterocyclic Ring Incorporations: Attaching or fusing other heterocyclic rings to the core scaffold is a common strategy in drug design to explore new chemical space and interactions with biological targets. nih.gov For example, the pyridine or phenyl ring could be substituted with heterocycles like piperazine, morpholine (B109124), or pyrazole. nih.govmolport.comacs.org This can lead to derivatives such as N-(3-chlorophenyl)-6-[4-(3-methylphenyl)piperazin-1-yl]pyrimidin-4-amine or N-(3-chlorophenyl)-4-(3-morpholin-4-ylphenyl)pyrimidin-2-amine. nih.govmolport.com

Development of Novel Synthetic Pathways for Analogues

The construction of the core N-aryl-4-aminopyridine structure, central to this compound and its analogues, is predominantly achieved through palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. This powerful C-N bond-forming reaction allows for the coupling of an aryl halide with an amine, providing a versatile route to a wide array of substituted diarylamines.

The general scheme for the synthesis of this compound analogues via Buchwald-Hartwig amination involves the reaction of a 4-halopyridine with a substituted aniline, or vice versa. For instance, 4-chloropyridine can be coupled with 3-chloroaniline in the presence of a palladium catalyst and a suitable ligand and base. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and purity.

Recent advancements in this area have focused on the development of more efficient and robust catalyst systems. The use of sterically hindered and electron-rich phosphine ligands, such as XPhos and t-BuXPhos, has been shown to be effective in the amination of challenging substrates, including heteroaryl chlorides. wikipedia.org

While specific experimental data for the synthesis of this compound is not extensively detailed in readily available literature, analogous reactions provide insight into typical conditions. For example, the Buchwald-Hartwig amination of various aryl bromides with secondary amines has been optimized by screening different palladium precatalysts, phosphine ligands, solvents, and bases. wikipedia.org In many cases, a combination of a palladium source like Pd₂(dba)₃ or [Pd(allyl)Cl]₂, a bulky phosphine ligand, and a strong base such as sodium tert-butoxide (NaOtBu) in an inert solvent like toluene is employed. wikipedia.orgmdpi.com

The following interactive table summarizes typical conditions for the Buchwald-Hartwig amination for the synthesis of N-aryl-4-aminopyridine analogues based on related reactions.

Aryl HalideAmineCatalystLigandBaseSolventTemperature (°C)Yield (%)
4-Chloropyridine3-ChloroanilinePd₂(dba)₃XPhosNaOtBuToluene100-120Moderate to High
4-BromopyridineSubstituted AnilinePd(OAc)₂BINAPCs₂CO₃Dioxane100Moderate to High
Substituted Aryl Bromide4-Aminopyridine[Pd(allyl)Cl]₂t-BuXPhost-BuOLiToluene100High

Note: The data in this table is representative of typical Buchwald-Hartwig amination reactions for analogous compounds and serves as a general guideline. Specific yields for this compound would require dedicated experimental investigation.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing this compound and its analogues, several strategies are being explored to make these processes more sustainable.

Microwave-Assisted Synthesis: A significant advancement in green synthesis is the use of microwave irradiation to accelerate reaction times and improve yields. Microwave-assisted Buchwald-Hartwig aminations have been successfully employed for the synthesis of various N-aryl heterocycles. nih.gov This technique often allows for reactions to be completed in minutes rather than hours, reducing energy consumption and the potential for side product formation. For example, the synthesis of N-aryl-2-aminopyridine derivatives has been efficiently achieved using microwave heating. nih.gov

A comparative study of conventional heating versus microwave irradiation for the synthesis of aminopyridine acetamide derivatives demonstrated a significant reduction in reaction time from 2-3 hours to 5-10 minutes with comparable or improved yields under microwave conditions. mdpi.com

One-Pot and Multicomponent Reactions: One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency and waste reduction. Multicomponent reactions (MCRs), a subset of one-pot reactions, are particularly attractive from a green chemistry perspective as they combine three or more reactants in a single step to form a complex product, maximizing atom economy. nih.gov While a specific one-pot synthesis for this compound is not prominently reported, the development of MCRs for the synthesis of polysubstituted pyridines is an active area of research and presents a promising avenue for the greener production of its analogues. nih.govcore.ac.uk

Use of Greener Solvents: Traditional Buchwald-Hartwig aminations often employ volatile and potentially hazardous organic solvents like toluene and dioxane. A key goal of green chemistry is to replace these with more environmentally benign alternatives. Research has demonstrated the feasibility of conducting Buchwald-Hartwig cross-coupling reactions in water, a non-toxic and readily available solvent. The use of aqueous media for the synthesis of various nitrogen-containing heterocycles is a growing trend.

The following interactive table highlights some green chemistry approaches applicable to the synthesis of this compound analogues.

Green ApproachMethodologyReactantsConditionsAdvantages
Microwave-Assisted SynthesisBuchwald-Hartwig Amination4-Halopyridine, 3-ChloroanilineMicrowave Irradiation (e.g., 150 °C, 10-30 min)Reduced reaction time, improved yields, energy efficiency. mdpi.com
One-Pot SynthesisMulticomponent ReactionAldehydes, malononitrile, etc.Catalyst-free or mild catalyst, often in green solventsHigh atom economy, reduced waste, simplified work-up. nih.gov
Green SolventsBuchwald-Hartwig Amination4-Halopyridine, 3-ChloroanilineWater or other bio-based solventsReduced toxicity and environmental impact, improved safety.

Theoretical and Computational Chemistry Investigations

In Silico Molecular Docking and Binding Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the interaction between a small molecule (ligand) and a protein's binding site.

Target Identification and Prioritization

The initial step in a molecular docking study for a novel or uncharacterized compound like N-(3-chlorophenyl)pyridin-4-amine would involve identifying potential biological targets. This can be achieved through various computational approaches, including reverse docking or target fishing, where the compound is screened against a large library of known protein structures. The results would be prioritized based on docking scores, which estimate the binding affinity, and the biological relevance of the potential targets.

Table 1: Hypothetical Prioritized Biological Targets for this compound

RankProtein TargetPDB IDDocking Score (kcal/mol)Potential Biological Relevance
1Target AXXXX-9.5Kinase involved in cell signaling
2Target BYYYY-8.7Enzyme in a metabolic pathway
3Target CZZZZ-8.2G-protein coupled receptor

Note: This table is illustrative and does not represent actual research data.

Ligand-Protein Interaction Profiling

Once high-priority targets are identified, detailed docking studies are performed to understand the specific interactions between This compound and the amino acid residues in the protein's binding site. This profiling identifies key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, which are crucial for binding affinity and selectivity.

Table 2: Hypothetical Ligand-Protein Interactions for this compound with Target A

Interacting ResidueInteraction TypeDistance (Å)
Lys78Hydrogen Bond2.9
Leu132Hydrophobic3.5
Phe198Pi-Pi Stacking4.1
Asp201Hydrogen Bond3.0

Note: This table is illustrative and does not represent actual research data.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide detailed information about the fluctuations and conformational changes of molecules over time. These simulations can offer a more dynamic and realistic view of the ligand-protein complex compared to the static picture provided by molecular docking.

Ligand-Target Complex Dynamics and Allosteric Effects

Following a docking study, an MD simulation of the This compound -protein complex would be performed. This would assess the stability of the predicted binding pose and the dynamics of the interactions over time. Such simulations can also reveal potential allosteric effects, where binding at one site influences the protein's conformation and activity at a distant site. Key metrics from these simulations include root-mean-square deviation (RMSD) to assess stability and root-mean-square fluctuation (RMSF) to identify flexible regions of the protein.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. To perform a QSAR study for derivatives of This compound , a dataset of structurally similar compounds with measured biological activity against a specific target would be required.

A QSAR model is typically represented by an equation that relates molecular descriptors (numerical representations of chemical structure) to activity. These models are valuable for predicting the activity of new, unsynthesized compounds and for guiding the design of more potent analogs.

Table 3: Hypothetical QSAR Model for a Series of Pyridin-4-amine Derivatives

Model Equation
pIC₅₀ = 0.75LogP - 0.23TPSA + 1.54*MW + C0.850.72

Note: This table is illustrative and does not represent actual research data. pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, LogP is the logarithm of the partition coefficient, TPSA is the topological polar surface area, and MW is the molecular weight.

Development of Predictive Models

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, is a cornerstone of modern computational chemistry for drug discovery and materials science. For this compound, a QSAR model would aim to correlate its structural or physicochemical properties with its biological activity or other endpoints.

The development of such a model would involve:

Dataset Compilation: A series of molecules structurally related to this compound with known activities would be compiled.

Descriptor Calculation: A wide array of molecular descriptors, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) properties, would be calculated for each molecule in the series.

Model Building: Statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms would be used to build a mathematical equation linking the descriptors to the activity.

For instance, studies on related pyridine (B92270) derivatives often employ such models to predict their therapeutic or toxic effects. nih.govnih.gov

Feature Selection and Validation Methodologies

The robustness of a predictive model hinges on the careful selection of relevant features (descriptors) and rigorous validation.

Feature Selection: To avoid overfitting and to create a more interpretable model, feature selection techniques are crucial. Methods like genetic algorithms, recursive feature elimination, or LASSO regression would be used to identify the most pertinent molecular descriptors that influence the target property of this compound and its analogs.

Validation: The predictive power of the QSAR model would be assessed through internal and external validation techniques.

Internal Validation: Cross-validation (e.g., leave-one-out or k-fold cross-validation) would be used to assess the model's stability and predictive ability within the training set.

External Validation: The model's ability to predict the activity of an independent set of compounds (the test set) that were not used in model development is the ultimate test of its utility.

A well-validated model could then be used to predict the activity of novel, unsynthesized analogs of this compound.

Pharmacophore Modeling and Ligand-Based Design Strategies

In the absence of a known protein target structure, ligand-based methods like pharmacophore modeling are invaluable. A pharmacophore model for this compound would define the essential three-dimensional arrangement of chemical features required for its biological activity.

The process involves:

Conformational Analysis: Generating a diverse set of low-energy conformations for a group of active molecules, including this compound.

Feature Identification: Identifying common chemical features such as hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups. For this compound, key features would likely include the pyridine nitrogen as a hydrogen bond acceptor, the amine as a hydrogen bond donor, and the two aromatic rings as hydrophobic and aromatic features.

Model Generation and Validation: Aligning the active molecules and generating a 3D hypothesis of the essential features. This model would then be validated by its ability to distinguish active from inactive molecules.

Such a pharmacophore model could then be used as a 3D query for virtual screening of large compound libraries to identify new molecules with potentially similar biological activity. researchgate.net

Free Energy Perturbation (FEP) and Alchemical Calculations

Free Energy Perturbation (FEP) is a powerful computational method used to calculate the relative binding affinities of a series of ligands to a protein. If a protein target for this compound were identified, FEP could be employed to guide its optimization.

The FEP calculation would involve:

System Setup: Building a detailed computer model of the protein-ligand complex solvated in a water box.

Alchemical Transformation: Computationally "mutating" this compound into a closely related analog in both the solvated state and when bound to the protein. This is achieved by gradually changing the force field parameters of the atoms.

Free Energy Calculation: Calculating the free energy change for this transformation in both environments. The difference between these two values gives the relative binding free energy of the two ligands.

FEP is computationally intensive but can provide highly accurate predictions of binding affinity, making it a valuable tool in lead optimization. While specific FEP studies on this compound are not documented, the methodology is widely applied in drug discovery for various targets.

Mechanistic Elucidation of Biological Interactions at the Molecular and Cellular Level

Identification of Molecular Targets and Binding Partners

The initial step in characterizing the mechanism of action of a bioactive compound like N-(3-chlorophenyl)pyridin-4-amine involves identifying its direct molecular targets within the cell. This is often a complex process that requires a combination of computational and experimental approaches.

Proteomic Profiling and Affinity-Based Chemoproteomics

Modern proteomic techniques offer powerful tools for the unbiased identification of protein targets of small molecules. Affinity-based chemoproteomics is a particularly effective strategy. This approach would typically involve synthesizing a derivative of this compound that incorporates a reactive group and a reporter tag, while aiming to preserve its original biological activity. This chemical probe can then be used to covalently label its binding partners in a cellular lysate or in living cells. Subsequent enrichment of the labeled proteins and identification by mass spectrometry can reveal the direct targets.

Another valuable technique is the cellular thermal shift assay (CETSA). nih.govresearchgate.netnih.gov This method relies on the principle that the binding of a ligand to its target protein increases the protein's thermal stability. nih.govnih.gov By heating cell lysates or intact cells treated with this compound to various temperatures and then quantifying the amount of soluble protein, it is possible to identify which proteins are stabilized by the compound, thus indicating a direct interaction. nih.govnih.gov While specific proteomic studies on this compound are not extensively documented in the public domain, studies on similar aminopyridine derivatives suggest that this class of compounds can have a range of protein targets. researchgate.net

Table 1: Potential Molecular Targets for Aminopyridine Derivatives

Target ClassSpecific ExamplesImplication
Kinasesp38 MAP Kinase, Protein Kinase B (Akt), Epidermal Growth Factor Receptor (EGFR)Modulation of signaling pathways involved in inflammation, cell survival, and proliferation. nih.govnih.govnih.gov
G-protein coupled receptorsSigma (σ) receptorsNeurological and psychiatric applications. nih.govresearchgate.net
Ion ChannelsNicotinic acetylcholine (B1216132) receptors (nAChRs)Neuromodulatory effects. nih.gov

Biophysical Characterization of Ligand-Target Interactions

Once potential molecular targets are identified, it is essential to characterize the binding interaction in a quantitative manner. Several biophysical techniques are employed for this purpose, providing data on binding affinity, kinetics, and thermodynamics.

Surface Plasmon Resonance (SPR): SPR is a label-free optical technique used to measure the binding kinetics and affinity of molecular interactions in real-time. In a typical SPR experiment, a purified target protein is immobilized on a sensor chip, and a solution containing this compound is flowed over the surface. The binding of the compound to the protein causes a change in the refractive index at the sensor surface, which is detected as a response signal. This allows for the determination of the association rate constant (kₐ), the dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₐ), which is a measure of binding affinity.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change that occurs upon the binding of a ligand to its target. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding. This information is invaluable for understanding the driving forces behind the molecular recognition process.

MicroScale Thermophoresis (MST): MST is a technique that measures the directed movement of molecules in a microscopic temperature gradient. The binding of a ligand to a target protein alters its thermophoretic properties. By labeling one of the binding partners with a fluorophore, the change in movement can be quantified to determine the binding affinity.

Modulation of Intracellular Signaling Pathways

The binding of this compound to its molecular targets can lead to the modulation of various intracellular signaling pathways, ultimately resulting in a cellular response.

Kinase Activity Modulation and Profiling

Many aminopyridine derivatives have been identified as potent inhibitors of protein kinases. nih.gov Kinases play a central role in signal transduction by catalyzing the phosphorylation of substrate proteins, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.

For instance, pyridinylimidazole compounds, which share structural similarities with this compound, are well-known inhibitors of p38 mitogen-activated protein kinase (MAPK). nih.govnih.gov The inhibition of p38 MAPK can suppress the production of pro-inflammatory cytokines like TNF-α and IL-1β. nih.gov The inhibitory mechanism of these compounds often involves binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of its downstream substrates. researchgate.net

Similarly, other related compounds have shown inhibitory activity against Protein Kinase B (Akt), a key node in the PI3K/Akt/mTOR pathway that is crucial for cell survival and proliferation. nih.gov The inhibition of Akt can lead to the induction of apoptosis in cancer cells.

Table 2: Kinase Inhibition Profile of Representative Aminopyridine and Related Heterocyclic Compounds

Compound ClassTarget KinaseIC₅₀Cellular EffectReference
Pyridinylimidazolep38 MAPKNanomolar rangeInhibition of inflammatory cytokine production nih.gov
Pyrrolo[2,3-d]pyrimidinePKB/AktNanomolar rangeInhibition of cell proliferation, induction of apoptosis nih.gov
Pyrido[4,3-d]pyrimidineEGFR0.01 µM (for 3-bromo derivative)Inhibition of cancer cell growth nih.gov

Receptor Binding and Downstream Effector Analysis

Beyond kinases, aminopyridine derivatives have been shown to bind to various cell surface receptors. For example, certain aminopyridines exhibit affinity for nicotinic acetylcholine receptors (nAChRs) and sigma (σ) receptors in the central nervous system. nih.govnih.gov Binding to these receptors can modulate neuronal activity and may have implications for the treatment of neurological and psychiatric disorders.

The analysis of downstream effectors is crucial to understand the functional consequences of receptor binding. For example, if this compound were to bind to a G-protein coupled receptor, downstream analysis would involve measuring changes in the levels of second messengers like cyclic AMP (cAMP) or inositol (B14025) trisphosphate (IP₃), as well as the activation of downstream kinases or transcription factors. Studies on 4-aminopyridine (B3432731) have shown that it can attenuate inflammation and apoptosis, and promote angiogenesis, highlighting the diverse downstream effects that can be triggered by this class of compounds. nih.gov

Enzyme Kinetics and Inhibition Mechanisms

A detailed understanding of how a compound inhibits an enzyme requires kinetic studies. For an enzyme inhibitor like a potential kinase inhibitor, it is important to determine the mode of inhibition, which can be competitive, non-competitive, uncompetitive, or mixed.

Competitive Inhibition: The inhibitor binds to the same active site as the natural substrate (e.g., ATP in the case of a kinase). This type of inhibition can be overcome by increasing the substrate concentration.

Non-competitive Inhibition: The inhibitor binds to a site on the enzyme that is distinct from the active site (an allosteric site). This binding event changes the conformation of the enzyme, reducing its catalytic efficiency. This type of inhibition is not affected by the substrate concentration.

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex.

Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex.

Kinetic studies on pyridinylimidazole inhibitors of p38 MAPK have shown that they are ATP-competitive, indicating that they bind to the ATP-binding pocket of the enzyme. nih.gov The kinetics of the hydrolytic deamination of aminopyrimidines have also been studied, revealing first-order kinetics with respect to both the amine and hydroxide (B78521) concentrations under certain conditions. cas.org Such studies would be essential to fully characterize the inhibitory mechanism of this compound on any identified enzyme targets.

Impact on Cellular Processes and Phenotypes in In Vitro Models

The regulation of the cell cycle is a critical process, and its dysregulation is a hallmark of cancer. Several pyridine (B92270) and pyrimidine (B1678525) derivatives have been identified as potent modulators of cell cycle progression, often leading to arrest at specific checkpoints.

For instance, a novel series of spiro-pyridine derivatives was found to induce cell cycle arrest at the S phase in Caco-2 colorectal adenocarcinoma cells. One of the most potent compounds in this series, a 2-oxo-1′H-spiro-indoline-3,4′-pyridine derivative, significantly increased the proportion of cells in the S phase from 31.18% to 42.07% at its IC₅₀ concentration. nih.gov This suggests that related compounds could interfere with DNA replication, leading to the cessation of cell proliferation.

Similarly, arylcinnamide hybrids, which can contain substituted phenyl rings, have been shown to arrest the cell cycle at the G2/M phase in HeLa cancer cells. nih.gov This indicates an interference with the processes leading up to or during mitosis. The pyridine and pyrimidine nucleus is a common feature in many kinase inhibitors, which are key regulators of the cell cycle. arabjchem.orgdongguk.edu

Table 1: Effect of Pyridine Derivatives on Cell Cycle Progression

Compound/Derivative ClassCell LineEffectReference
2-oxo-1′H-spiro-indoline-3,4′-pyridine derivativeCaco-2S phase arrest nih.gov
Arylcinnamide hybrid with 3,4,5-trimethoxyphenyl substituentHeLaG2/M phase arrest nih.gov

This table presents data for compounds structurally related to this compound, as specific data for the target compound is not available.

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or unwanted cells. Many anticancer agents exert their effects by inducing apoptosis in cancer cells. Pyridine derivatives have demonstrated significant pro-apoptotic activity in various cancer cell lines.

A study on novel polyfunctionalized pyridine congeners revealed that some of these compounds could induce apoptosis in MCF-7 breast cancer cells. cu.edu.eg Treatment with these compounds led to an upregulation of pro-apoptotic genes such as p53, Bax, and Caspase-3, and a downregulation of the anti-apoptotic gene Bcl-2. cu.edu.eg For example, compound 15 from this study showed a 3.7-fold increase in p53 expression and a 2.9-fold increase in Bax expression. cu.edu.eg

Furthermore, certain spiro-pyridine derivatives have been shown to significantly activate the expression of Bax and suppress the expression of Bcl-2 in Caco-2 cells. nih.gov Compound 7 in this series increased Bax expression by over 7.5-fold while reducing Bcl-2 expression. nih.gov Similarly, a 2-(pyridin-2-yloxy)acetohydrazide derivative (compound 7 ) was found to stimulate apoptotic death in liver cancer cells by 49.78-fold and arrest the cell cycle in the Pre-G1 phase. nih.gov These findings highlight the potential of the pyridine scaffold to trigger the intrinsic apoptotic pathway.

Table 2: Induction of Apoptosis by Pyridine Derivatives

Compound/Derivative ClassCell LineKey Apoptotic Markers ModulatedReference
Polyfunctionalized pyridine congener (15 )MCF-7↑ p53, ↑ Bax, ↑ Caspase-3, ↓ Bcl-2 cu.edu.eg
Spiro-pyridine derivative (7 )Caco-2↑ Bax, ↓ Bcl-2 nih.gov
2-(pyridin-2-yloxy)acetohydrazide derivative (7 )HepG2Pre-G1 arrest, Upregulation of p53 nih.gov

This table presents data for compounds structurally related to this compound, as specific data for the target compound is not available.

Autophagy is a cellular degradation process that can have a dual role in cancer, either promoting survival or contributing to cell death. nih.govtaylorfrancis.com The modulation of autophagy is therefore a promising therapeutic strategy. nih.govelsevierpure.com While specific data on the effect of this compound on autophagy is lacking, some compounds with heterocyclic structures are known to modulate this process. researchgate.net

The role of autophagy modulators is complex, as they can be activators, inhibitors, or have dual functions depending on the cellular context. nih.gov For instance, some kinase inhibitors, which can feature pyridine-like scaffolds, are known to influence autophagy through pathways involving mTOR, a key regulator of this process. nih.gov The lysosomotropic nature of some amine-containing compounds can also impact lysosomal pathways, which are integral to the final stages of autophagy.

Further research is required to determine if this compound or its close analogs can modulate autophagic pathways and what the functional consequences of such modulation would be in different cell types.

Transcriptomic analysis provides a global view of the changes in gene expression induced by a compound, offering insights into its mechanism of action. While no specific gene expression profiling studies have been published for this compound, studies on other pyridine derivatives have revealed significant alterations in gene expression related to key cellular processes.

For example, a study on polyfunctionalized pyridine congeners in MCF-7 cells showed significant changes in the expression of genes involved in apoptosis. cu.edu.eg Specifically, pro-apoptotic genes like p53, Bax, and Caspase-3 were upregulated, while the anti-apoptotic gene Bcl-2 was downregulated. cu.edu.eg Another study on spiro-pyridine derivatives in Caco-2 cells also reported the upregulation of Bax and downregulation of Bcl-2. nih.gov These findings suggest that compounds with a pyridine core can exert their biological effects by transcriptionally regulating the apoptotic machinery.

A comprehensive transcriptomic analysis of cells treated with this compound would be highly valuable to elucidate its molecular targets and pathways of action.

Proteomic studies analyze the large-scale expression and post-translational modifications of proteins, providing a functional context to genomic data. For this compound, specific proteomic data is not available. However, research on related compounds offers some clues.

In line with the gene expression findings, treatment of MCF-7 cells with a polyfunctionalized pyridine derivative led to increased protein levels of p53, Bax, and Caspase-3, and decreased levels of Bcl-2. cu.edu.eg This confirms that the observed changes in gene expression translate to the protein level.

Furthermore, a pyridinium-based chemical strategy has been developed for the selective labeling and profiling of lysine (B10760008) residues in proteins, a type of post-translational modification. nih.gov This approach allows for activity-based protein profiling in live cells, which could be a powerful tool to identify the direct protein targets of this compound and understand how it might alter protein function through post-translational modifications. nih.gov

Structure-Mechanism Relationship Studies

The biological activity of a compound is intrinsically linked to its chemical structure. Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds and understanding their mechanism of action. While specific SAR studies for this compound are not available, the broader classes of pyrazolo-pyridine and pyrazolo[3,4-d]pyrimidine kinase inhibitors offer valuable insights. nih.govnih.gov

For these classes of compounds, the pyrazole-based heterocyclic core often acts as a bioisostere of the adenine (B156593) ring of ATP, enabling it to bind to the hinge region of kinase active sites. nih.govnih.gov Small modifications to the peripheral substituents can significantly alter the selectivity and potency of these inhibitors. nih.gov For instance, in a series of pyrazolo[4,3-c]pyridine derivatives, the orientation of the central scaffold and the nature of the substituents on the phenyl and indole (B1671886) rings were found to be critical for their inhibitory activity against the PEX14–PEX5 protein–protein interaction. acs.org

In the case of this compound, the N-phenylpyridin-4-amine core is the key pharmacophore. The 3-chloro substitution on the phenyl ring is expected to influence the electronic properties and lipophilicity of the molecule, which in turn would affect its binding to biological targets. The nitrogen atoms in the pyridine ring can act as hydrogen bond acceptors, a common interaction motif in drug-target binding. Further molecular docking and SAR studies are needed to identify the specific targets of this compound and to elucidate how its structural features contribute to its potential biological activity.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Systematic Scaffold Modification and Biological Activity Profiling

Systematic modifications of the N-(3-chlorophenyl)pyridin-4-amine scaffold have been crucial in understanding its biological activity. While direct and extensive SAR studies on this specific compound are not widely published, valuable insights can be drawn from research on closely related N-phenylpyrimidin-4-amine and 4-aminopyridine (B3432731) derivatives. These studies often involve the synthesis of a library of analogs to probe the effects of various structural changes on their biological targets, which are frequently protein kinases involved in cell signaling pathways.

For instance, in the development of inhibitors for protein kinase B (PKB/Akt), a critical node in cancer signaling pathways, the 4-aminopyridine core has served as a foundational element. Research on 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines has shown that the nature and position of substituents on the phenyl ring are critical for inhibitory potency and selectivity. Although this represents a more complex system, the fundamental interactions of the substituted phenyl ring can provide valuable parallels.

In a different context, the N-benzyl-2-phenylpyrimidin-4-amine scaffold was optimized to develop potent inhibitors of the USP1/UAF1 deubiquitinase complex, which is a target for anticancer therapies. nih.gov These studies highlight the "druggability" of scaffolds containing the N-phenyl-heterocycle motif and demonstrate that systematic modifications can lead to compounds with nanomolar potency. nih.gov

The general approach to scaffold modification involves altering several key positions:

The Pyridine (B92270) Ring: Substitution on the pyridine ring can modulate the pKa of the pyridine nitrogen, influencing its ability to form hydrogen bonds with target proteins. It can also introduce steric constraints or new interaction points.

The Phenyl Ring: The position and nature of substituents on the phenyl ring, such as the 3-chloro group in the title compound, are critical for tuning the electronic properties and lipophilicity of the molecule, which in turn affects target binding and pharmacokinetic properties.

The Amine Linker: The amine linker provides a crucial hydrogen bond donor and influences the relative orientation of the two aromatic rings.

The following table presents a hypothetical representation of how systematic scaffold modification could be explored, based on common strategies in medicinal chemistry.

Scaffold Modification Rationale Potential Impact on Biological Activity
Varying the position of the chloro substituent on the phenyl ring (ortho, meta, para)To probe the steric and electronic requirements of the binding pocket.The meta-position, as in this compound, may provide an optimal balance of electronics and sterics for a specific target.
Introducing alternative substituents on the phenyl ring (e.g., -CH3, -OCH3, -CF3)To evaluate the effect of electron-donating and electron-withdrawing groups, as well as lipophilicity.Electron-withdrawing groups might enhance certain interactions, while bulky groups could lead to steric clashes.
Substitution on the pyridine ringTo alter the basicity of the pyridine nitrogen and explore additional binding interactions.Could improve selectivity or potency by engaging with specific residues in the target's active site.
Replacement of the pyridine ring with other heterocycles (e.g., pyrimidine (B1678525), quinoline)To explore different hydrogen bonding patterns and scaffold geometries.May lead to the discovery of novel intellectual property and improved drug-like properties.

Exploration of Substituent Effects on Activity and Selectivity

The nature and position of substituents on the N-phenylpyridin-4-amine framework have a profound impact on biological activity and selectivity. The 3-chloro substituent in this compound is a key feature that warrants detailed consideration.

In a series of 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine inhibitors of PKB, varying the substitution on the benzyl (B1604629) ring led to significant differences in potency and selectivity against the closely related kinase PKA. nih.gov While a 4-chloro substituent provided good potency, moving it to the 3-position resulted in reduced affinity. nih.gov Conversely, a 2-chloro substituent helped to recover selectivity. nih.gov The combination of chloro groups, as in the 2,4-dichloro analog, led to a remarkable increase in selectivity (approximately 150-fold) while maintaining nanomolar potency against PKB. nih.gov

These findings suggest that the position of the chlorine atom is critical for optimizing interactions within the kinase ATP-binding site. The 3-chloro group in this compound likely influences the conformation of the molecule and its electronic properties in a way that is distinct from other positional isomers.

The following table summarizes the observed effects of different substituents on the phenyl ring in a related series of PKB inhibitors, which can be used to infer the role of the 3-chloro group in the target compound.

Compound/Substituent PKBβ IC50 (nM) PKA IC50 (nM) Selectivity (PKA/PKB) Reference
4-chlorobenzyl analog2880029 nih.gov
3-chlorobenzyl analog110120011 nih.gov
2-chlorobenzyl analog40160040 nih.gov
2,4-dichlorobenzyl analog8.51300153 nih.gov

This data illustrates that while the 3-chloro substitution was not optimal in this particular series for PKB inhibition compared to the 2- or 4-position, it still produced a compound with activity. The electronic and steric effects of the substituent at this position are clearly significant for target engagement.

Development of Design Principles for Enhanced Target Engagement

Based on SAR studies of N-phenylpyridin-4-amine analogs and related scaffolds, several design principles have emerged for enhancing target engagement, particularly for kinase inhibitors.

Exploitation of the "Hinge" Interaction: The pyridine nitrogen is often a key hydrogen bond acceptor, interacting with the "hinge" region of the kinase ATP-binding site. The basicity of this nitrogen, which can be modulated by substituents on the pyridine ring, is therefore a critical parameter.

Lipophilic Pocket Occupancy: The substituted phenyl ring typically occupies a lipophilic pocket in the active site. The nature and position of substituents, such as the 3-chloro group, are crucial for optimizing van der Waals and other non-covalent interactions in this pocket. The increased lipophilicity afforded by the chloro group can enhance binding affinity.

Conformational Control: The dihedral angle between the pyridine and phenyl rings is a key determinant of the molecule's shape and its ability to fit into the binding site. Substituents can influence this angle through steric and electronic effects, pre-organizing the molecule into a more favorable conformation for binding.

Selectivity through Unique Interactions: Achieving selectivity against closely related kinases often involves exploiting subtle differences in their active sites. This can be accomplished by introducing substituents that form specific interactions with non-conserved residues. For example, the enhanced selectivity of the 2,4-dichloro analog in the PKB inhibitor series suggests that the additional chloro group engages with a specific sub-pocket. nih.gov

Correlation of Structural Features with Physicochemical Properties Relevant to Biological Systems

The structural features of this compound and its analogs have a direct impact on their physicochemical properties, which in turn govern their absorption, distribution, metabolism, and excretion (ADME) profiles.

Lipophilicity: The lipophilicity, often estimated by the logarithm of the octanol-water partition coefficient (logP), is significantly influenced by the substituents on the aromatic rings. The introduction of a chlorine atom generally increases lipophilicity. While this can improve cell permeability and binding to lipophilic pockets, excessive lipophilicity can lead to poor aqueous solubility, increased plasma protein binding, and higher metabolic turnover. The parent compound, N-phenylpyridin-4-amine, has a calculated XLogP3 of 2.4. nih.gov The addition of a chloro group in the 3-position would be expected to increase this value.

Metabolic Stability: The N-phenylpyridin-4-amine scaffold can be susceptible to metabolism at several positions, including oxidation of the aromatic rings and N-dealkylation. In a series of 4-amino-4-benzylpiperidine inhibitors, metabolism was a significant issue leading to rapid clearance. nih.gov Introducing metabolically robust groups or blocking sites of metabolism are common strategies to improve metabolic stability. The chloro-substituent, being an electron-withdrawing group, can deactivate the phenyl ring towards oxidative metabolism.

The table below summarizes key physicochemical properties of the parent compound and how they are likely influenced by the 3-chloro substitution.

Compound Name Molecular Formula Molecular Weight ( g/mol ) Calculated XLogP3 Topological Polar Surface Area (Ų) Reference
N-phenylpyridin-4-amineC11H10N2170.212.424.9 nih.gov
This compoundC11H9ClN2204.66~3.1 (estimated)24.9-

The strategic placement of substituents is therefore a critical aspect of drug design, aiming to achieve a balance between potent biological activity and favorable physicochemical properties that translate into a viable drug candidate.

Preclinical Biological Activity Studies in Model Systems Mechanistic Focus

In Vitro Cellular Assays for Biological Activity

Compound Screening in Specific Cell Lines

No studies have been published detailing the screening of N-(3-chlorophenyl)pyridin-4-amine in specific cell lines.

High-Throughput Screening (HTS) Discoveries and Follow-Up

There is no information available to suggest that this compound has been identified as a hit in any high-throughput screening campaigns, nor are there any follow-up studies.

Co-Culture and 3D Spheroid Models

The biological activity of this compound has not been evaluated in co-culture or 3D spheroid models.

Ex Vivo Organ and Tissue Culture Models

No data exists on the effects of this compound in ex vivo organ or tissue culture models.

In Vivo Mechanistic Investigations in Animal Models

Target Engagement Studies In Vivo

There are no published in vivo studies investigating the target engagement of this compound in any animal models.

Pharmacodynamic Biomarker Modulation in Animal Models

No published studies were identified that describe the modulation of specific pharmacodynamic biomarkers in animal models following the administration of this compound.

Cellular Pathway Modulation In Vivo

There is no available data from in vivo studies detailing the effects of this compound on specific cellular pathways.

Pharmacokinetic and Pharmacodynamic Modeling in Preclinical Research

In Silico ADME Prediction and Profiling

Prior to extensive in vitro and in vivo studies, computational, or in silico, models serve as an invaluable primary screening tool. These models utilize the physicochemical properties of a molecule to forecast its ADME profile, thereby guiding further experimental work.

Oral Absorption and Permeability Prediction

The potential for oral bioavailability is a critical determinant of a drug's therapeutic utility. For N-(3-chlorophenyl)pyridin-4-amine, in silico models would predict its intestinal absorption based on parameters such as its lipophilicity (LogP), topological polar surface area (TPSA), and molecular weight. Generally, compounds with a LogP between 1 and 5, a TPSA less than 140 Ų, and a molecular weight under 500 Da are predicted to have favorable oral absorption. Predictive models, often based on large datasets of compounds with known permeability, can estimate the Caco-2 cell permeability of this compound, a key indicator of intestinal absorption.

Predicted Property Predicted Value Range for Favorable Absorption
LogP1 - 5
Molecular Weight< 500 Da
Topological Polar Surface Area (TPSA)< 140 Ų
Caco-2 Permeability> 1 x 10⁻⁶ cm/s

Distribution Volume and Tissue Penetration Modeling

The volume of distribution (Vd) is a theoretical volume that represents the extent to which a drug distributes throughout the body's tissues. In silico models predict Vd based on factors like the compound's pKa, LogP, and plasma protein binding. For this compound, its basic pyridine (B92270) nitrogen would likely be protonated at physiological pH, influencing its interaction with acidic phospholipids (B1166683) in tissues and affecting its distribution. Predictive algorithms can also model the blood-brain barrier (BBB) penetration, a critical consideration for centrally acting agents.

Parameter Influence on Distribution
pKaInfluences ionization state and tissue binding.
LogPHigher lipophilicity can lead to greater tissue distribution.
Plasma Protein BindingHigh binding restricts distribution out of the vasculature.
Blood-Brain Barrier PermeationCrucial for CNS-targeting drugs.

Metabolic Stability and Metabolite Prediction

Understanding a compound's metabolic fate is crucial for predicting its half-life and potential for drug-drug interactions. In silico tools can predict the primary sites of metabolism on the this compound structure by identifying atoms most susceptible to enzymatic modification by cytochrome P450 (CYP) enzymes. For this compound, likely metabolic pathways would include hydroxylation of the aromatic rings and N-oxidation of the pyridine nitrogen.

Predicted Metabolic Pathway Potential Metabolite
Aromatic HydroxylationHydroxylated this compound
N-oxidationThis compound-N-oxide

Elimination Pathways and Excretion Prediction

Computational models can also forecast the primary routes of elimination for this compound and its metabolites, whether through renal (urine) or hepatic (biliary) excretion. These predictions are based on the compound's molecular weight, polarity, and potential for active transport.

In Vitro Metabolic Stability and Metabolite Identification Studies

Following in silico profiling, in vitro experiments provide concrete data on a compound's metabolic fate.

Microsomal and Hepatocyte Stability

The metabolic stability of this compound would be assessed by incubating the compound with liver microsomes or hepatocytes. Liver microsomes contain a high concentration of CYP enzymes, providing a measure of phase I metabolic stability. Hepatocytes, being whole cells, offer a more comprehensive picture, encompassing both phase I and phase II (conjugative) metabolism. The rate of disappearance of the parent compound over time is measured to determine its intrinsic clearance and predict its hepatic extraction ratio.

A study on structurally related aminopyridine derivatives demonstrated that the position of substituents significantly influences metabolic stability. For instance, fluorination at certain positions has been shown to enhance metabolic stability by blocking sites of metabolism.

Assay Information Gained Typical Data Output
Microsomal Stability AssayRate of phase I metabolismIntrinsic Clearance (CLint), Half-life (t½)
Hepatocyte Stability AssayRate of phase I and phase II metabolismIntrinsic Clearance (CLint), Half-life (t½)

In these assays, the formation of predicted metabolites, such as hydroxylated and N-oxide derivatives of this compound, would be monitored by analytical techniques like liquid chromatography-mass spectrometry (LC-MS). This allows for the experimental confirmation of the metabolic pathways predicted by in silico models and the identification of any unexpected metabolites. The rate of formation of these metabolites provides further insight into the kinetics of the metabolic processes.

Cytochrome P450 Inhibition and Induction Potential

The potential for a new chemical entity (NCE) to inhibit or induce cytochrome P450 (CYP) enzymes is a critical component of preclinical assessment, as it can predict the likelihood of drug-drug interactions. In vitro assays are routinely conducted to determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) for major CYP isoforms. nih.gov

For compounds like Tyrphostin AG-957, which belong to the class of tyrosine kinase inhibitors (TKIs), understanding their interaction with CYP enzymes, particularly CYP3A4, is crucial as this isoform is responsible for the metabolism of a majority of clinically used TKIs. researchgate.net While specific data for Tyrphostin AG-957 is not extensively available in public literature, studies on other TKIs provide a framework for the expected metabolic profile. For instance, the TKI dasatinib (B193332) is primarily metabolized by CYP3A4, with minor contributions from FMO-3 and UGT enzymes. nih.gov

In vitro studies with human liver microsomes are the standard for evaluating CYP inhibition. bioivt.com These assays typically involve incubating the test compound with a panel of recombinant human CYP enzymes and a probe substrate specific for each isoform. The reduction in the formation of the substrate's metabolite is then measured to determine the inhibitory potential. nih.gov

Table 1: Representative in Vitro Cytochrome P450 Inhibition Data for a Tyrosine Kinase Inhibitor (Example: Licoisoflavone B)

CYP IsoformInhibition MechanismIC50 (µM)Ki (µM)
CYP2C8Competitive7.4 ± 1.17.0 ± 0.7
CYP2C9Mixed-type4.9 ± 0.41.2 ± 0.2

Data for Licoisoflavone B, a compound shown to inhibit CYP enzymes, is used for illustrative purposes. nih.gov

Membrane Permeability and Efflux/Influx Transporter Interactions (In Vitro Models)

The ability of a drug to permeate biological membranes is a key determinant of its oral bioavailability and distribution. The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption. usc.gal These cells, when grown as a monolayer, differentiate to form tight junctions and express various transporters, mimicking the intestinal barrier.

While specific Caco-2 permeability data for Tyrphostin AG-957 is not publicly available, it is known that many TKIs are substrates of efflux transporters like P-glycoprotein (P-gp, also known as MDR1). nih.gov This can limit their oral absorption and bioavailability. For example, dasatinib has been identified as a P-gp substrate. nih.gov In vitro transporter studies using cell lines overexpressing specific transporters (e.g., MDCK-MDR1) are used to investigate these interactions. nih.gov

Table 2: Typical Parameters Measured in a Caco-2 Permeability Assay

ParameterDescription
Apparent Permeability Coefficient (Papp) The rate of flux of a compound across the cell monolayer. A higher Papp value generally indicates better permeability.
Efflux Ratio (ER) The ratio of Papp in the basolateral-to-apical direction to the Papp in the apical-to-basolateral direction. An ER greater than 2 is often indicative of active efflux.

Plasma Protein Binding Studies (In Vitro)

The extent to which a drug binds to plasma proteins, primarily albumin and alpha-1-acid glycoprotein (B1211001) (AAG), significantly influences its pharmacokinetic properties. wikipedia.org Only the unbound fraction of a drug is pharmacologically active and available for metabolism and excretion. wikipedia.org TKIs are often highly bound to plasma proteins. researchgate.net For instance, the TKI imatinib (B729) has an unbound fraction in human plasma of approximately 3-5%. nih.gov

In vitro plasma protein binding is typically determined using methods like equilibrium dialysis, ultracentrifugation, or microdialysis. nih.gov These studies are conducted across different species to aid in the allometric scaling of pharmacokinetic parameters to humans.

Table 3: In Vitro Plasma Protein Binding of Representative Tyrosine Kinase Inhibitors

CompoundSpeciesUnbound Fraction (%)Major Binding Protein
ImatinibHuman3.1 - 6.5AAG
CGP74588 (Imatinib metabolite)Human2.3 - 6.5AAG
ErdafitinibHuman0.316 (in patients)AAG

Data compiled from studies on imatinib and erdafitinib. nih.govnih.gov

Pharmacokinetic (PK) Modeling from Preclinical Data

Pharmacokinetic modeling integrates data from in vitro and in vivo preclinical studies to simulate and predict the absorption, distribution, metabolism, and excretion (ADME) properties of a drug in humans. Allometric scaling, which relates pharmacokinetic parameters across species based on body weight, is a common approach. nih.gov

Table 4: Representative Preclinical Pharmacokinetic Parameters for a Tyrosine Kinase Inhibitor (Example: Dasatinib)

SpeciesClearance (mL/min/kg)Volume of Distribution (L/kg)Oral Bioavailability (%)
Mouse62--
Rat26--
Dog25--
Monkey34--

Data for the TKI dasatinib. nih.gov

Pharmacodynamic (PD) Modeling of Target Engagement and Downstream Effects

Pharmacodynamic modeling aims to link drug concentration to its pharmacological effect. For TKIs like Tyrphostin AG-957, this involves modeling the inhibition of the target kinase and the subsequent downstream cellular effects. Tyrphostins are known to inhibit the Bcr-Abl kinase, which is crucial for the proliferation of certain cancer cells. acs.org

PD models for TKIs often focus on quantifying the inhibition of target phosphorylation. nih.gov For example, a study on the TKI tepotinib (B1684694) established a relationship between drug exposure, inhibition of MET phosphorylation in tumors, and tumor growth inhibition. nih.gov Downstream effects that are commonly modeled include inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest. nih.gov For instance, Tyrphostin AG126 has been shown to decrease the expression of inflammatory cytokines and related transcription factors. nih.gov

Table 5: Illustrative Pharmacodynamic Endpoints for a Tyrosine Kinase Inhibitor

Target/PathwayEndpoint Measured
Target Kinase (e.g., Bcr-Abl) Inhibition of autophosphorylation (e.g., IC50 value)
Cell Proliferation Inhibition of cancer cell line growth (e.g., GI50 value)
Apoptosis Induction of programmed cell death (e.g., percentage of apoptotic cells)
Downstream Signaling Inhibition of phosphorylation of downstream substrates

Analytical Methodologies for N 3 Chlorophenyl Pyridin 4 Amine in Research

Chromatographic Techniques for Purity, Identity, and Quantification

Chromatography is a cornerstone for the separation and analysis of N-(3-chlorophenyl)pyridin-4-amine from complex mixtures, enabling its purification, identification, and quantification. The choice of chromatographic technique is dictated by the compound's physicochemical properties and the analytical objective.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose.

In a typical RP-HPLC setup, a non-polar stationary phase, such as a C18 column, is used in conjunction with a polar mobile phase. For the analysis of this compound and related substituted pyridines, a mobile phase consisting of a mixture of acetonitrile and water or a buffer solution is commonly employed. helixchrom.comsielc.com The inclusion of an acidic modifier, such as formic acid or phosphoric acid, in the mobile phase can improve peak shape and resolution by ensuring the analyte is in a consistent ionic state. sielc.com

Detection is often achieved using a UV detector, as the aromatic rings in this compound absorb ultraviolet light. The selection of an appropriate wavelength is crucial for sensitivity. For similar aromatic amines and pyridines, UV detection is often performed in the range of 254-280 nm. nih.gov

Table 1: Representative HPLC Method Parameters for Analysis of Aromatic Amines

Parameter Typical Value/Condition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile/Water with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Linearity (r²) > 0.999
LOD 0.01 - 0.1 µg/mL

| LOQ | 0.03 - 0.3 µg/mL |

This table presents typical values based on the analysis of related aromatic amine compounds and should be considered as a general guideline.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. For aromatic amines, GC analysis can be challenging due to their polarity and potential for thermal degradation. thermofisher.cn Often, a derivatization step is employed to increase volatility and improve chromatographic performance. thermofisher.cn However, for some aromatic amines, direct analysis is possible.

A typical GC method for aromatic amines would utilize a capillary column with a non-polar or medium-polarity stationary phase, such as a 5% phenyl-polysiloxane. nih.gov The oven temperature is programmed to ramp up to ensure the separation of compounds with different boiling points. Detection is commonly performed using a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification.

For the analysis of this compound, derivatization with an acetylating agent could be considered to improve its thermal stability and chromatographic behavior. mdpi.com

Table 2: Illustrative GC Method Parameters for Aromatic Amine Analysis

Parameter Typical Value/Condition
Column 5% Phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium
Injector Temperature 250 - 300 °C
Oven Program Initial temp 50-100 °C, ramp to 280-320 °C

| Detector | Mass Spectrometry (MS) |

This table provides a general example of GC conditions that could be adapted for the analysis of this compound, potentially with a derivatization step.

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) has emerged as a valuable alternative to both HPLC and GC, particularly for the analysis and purification of pharmaceutical compounds. researchgate.net SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase, often with a co-solvent such as methanol. This technique offers advantages such as faster analysis times and reduced solvent consumption. medwinpublishers.com

SFC is well-suited for the analysis of a wide range of compounds, including those with varying polarities. For impurity profiling of pharmaceuticals, which may include compounds structurally related to this compound, SFC provides a complementary separation mechanism to RP-HPLC. researchgate.net A variety of stationary phases can be used in SFC, and method development often involves screening a set of dissimilar columns to achieve the desired separation. researchgate.net

Mass Spectrometry (MS) for Characterization and Metabolite Identification

Mass Spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive detection of this compound and its potential metabolites. When coupled with a chromatographic separation technique (e.g., LC-MS or GC-MS), it provides a powerful platform for analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. This is crucial for confirming the identity of this compound and for identifying unknown metabolites or degradation products. researchgate.net Techniques like Time-of-Flight (TOF) and Orbitrap mass analyzers are commonly used to achieve high resolution.

The accurate mass measurement of the molecular ion of this compound can be used to distinguish it from other compounds with the same nominal mass. For example, the fragmentation of related pyridine (B92270) derivatives has been studied using HRMS to elucidate their structures. mdpi.com

Tandem Mass Spectrometry (MS/MS)

Tandem Mass Spectrometry (MS/MS) is a powerful technique for structural characterization and for the sensitive and selective quantification of compounds in complex matrices. In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of this compound) is selected and then fragmented to produce a series of product ions. The resulting fragmentation pattern is characteristic of the molecule's structure. researchgate.net

The fragmentation of aromatic amines in MS/MS often involves cleavage of bonds adjacent to the amine group and fragmentation of the aromatic rings. nih.govnih.gov For this compound, characteristic fragmentation would be expected to involve the loss of the chloro-substituent and cleavage of the bond between the phenyl and pyridine rings.

In the context of metabolite identification, LC-MS/MS is a key technique. nih.gov Potential metabolic transformations of this compound could include hydroxylation of the aromatic rings, N-oxidation, or conjugation with endogenous molecules like glucuronic acid or sulfate. By comparing the MS/MS spectra of the parent compound with those of its metabolites, the sites of metabolic modification can be determined. For instance, studies on the metabolism of other chlorophenyl-containing compounds have successfully used GC-MS and LC-MS/MS to identify hydroxylated and other metabolites in biological samples. nih.govcapes.gov.br

Table 3: Common Compound Names Mentioned

Compound Name
This compound
Acetonitrile
Formic Acid
Phosphoric Acid
Methanol

Spectroscopic Techniques for Structural Elucidation and Interaction Studies

Spectroscopic techniques are indispensable tools for probing the molecular structure and physicochemical properties of "this compound". These methods rely on the interaction of the molecule with electromagnetic radiation to provide detailed information about its atomic composition, bonding, and electronic environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of "this compound" by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of "this compound," distinct signals corresponding to the aromatic protons of the chlorophenyl and pyridine rings, as well as the amine proton, would be observed. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, protons on the pyridine ring are generally found at higher chemical shifts compared to those on the chlorophenyl ring due to the electron-withdrawing nature of the nitrogen atom. The coupling patterns (e.g., doublets, triplets, multiplets) between adjacent protons provide valuable information about the connectivity of the atoms within the molecule.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in "this compound" gives rise to a distinct signal. The chemical shifts of the carbon signals are indicative of their hybridization and the nature of the atoms they are bonded to. Aromatic carbons typically resonate in the downfield region of the spectrum.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Pyridine Ring Protons7.0 - 8.5110 - 150
Chlorophenyl Ring Protons6.8 - 7.5120 - 140
Amine Proton (N-H)8.0 - 10.0-

Note: These are predicted ranges based on general principles and data from similar compounds. Actual experimental values may vary.

Fourier-Transform Infrared (FT-IR) spectroscopy is utilized to identify the functional groups present in "this compound" by measuring the absorption of infrared radiation, which excites molecular vibrations.

The FT-IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to:

N-H Stretching: A peak in the region of 3300-3500 cm⁻¹ corresponding to the stretching vibration of the secondary amine (N-H) group.

Aromatic C-H Stretching: Signals typically appearing above 3000 cm⁻¹.

C=C and C=N Stretching: A series of bands in the 1400-1600 cm⁻¹ region, characteristic of the aromatic pyridine and chlorophenyl rings.

C-N Stretching: An absorption band in the 1250-1350 cm⁻¹ range.

C-Cl Stretching: A peak in the fingerprint region, typically between 600-800 cm⁻¹, which can help confirm the presence of the chlorine substituent.

Analysis of FT-IR spectra of related compounds like 2-Amino-4-(4-chlorophenyl)thiazole reveals similar characteristic peaks for the aromatic and amine functionalities nih.gov.

Interactive Data Table: Expected FT-IR Absorption Bands for this compound

Functional Group Expected Absorption Range (cm⁻¹) Vibrational Mode
N-H (Amine)3300 - 3500Stretching
C-H (Aromatic)> 3000Stretching
C=C / C=N (Aromatic Rings)1400 - 1600Stretching
C-N1250 - 1350Stretching
C-Cl600 - 800Stretching

UV-Visible spectroscopy provides information about the electronic transitions within "this compound". The absorption of ultraviolet or visible light excites electrons from lower to higher energy molecular orbitals.

The UV-Vis spectrum of "this compound" is expected to exhibit absorption bands characteristic of the π → π* and n → π* transitions within the aromatic pyridine and chlorophenyl rings. The position of the maximum absorption (λmax) can be influenced by the solvent polarity. Studies on similar furo-pyridine derivatives show characteristic absorption bands in the region of 250 to 390 nm nist.gov.

Interactive Data Table: Expected UV-Visible Absorption Maxima (λmax) for this compound

Electronic Transition Expected Wavelength Range (nm)
π → π250 - 300
n → π300 - 380

Note: The exact λmax values are dependent on the solvent used for the analysis.

Bioanalytical Methods for Quantification in Complex Biological Matrices (Research Samples)

The quantification of "this compound" in complex biological matrices such as plasma, urine, or tissue homogenates is critical for pharmacokinetic and metabolism studies. This requires highly sensitive and selective bioanalytical methods.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in biological fluids due to its high sensitivity, selectivity, and speed.

Method Development: A typical LC-MS/MS method for "this compound" would involve:

Chromatographic Separation: A reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system would be used to separate the analyte from endogenous matrix components. A C18 column is often a suitable choice for such compounds. The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol), run in either an isocratic or gradient elution mode.

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode would be employed for detection. The instrument would be optimized for the specific mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ of "this compound". For enhanced selectivity, multiple reaction monitoring (MRM) would be used, where a specific precursor ion is selected and fragmented, and a characteristic product ion is monitored.

Method Validation: Once developed, the LC-MS/MS method must be rigorously validated according to regulatory guidelines to ensure its reliability. Key validation parameters include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Linearity and Range: The concentration range over which the assay is accurate and precise.

Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements.

Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision.

Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte.

Recovery: The efficiency of the sample preparation process in extracting the analyte from the matrix.

Stability: The stability of the analyte in the biological matrix under various storage and handling conditions.

Effective sample preparation is crucial to remove interfering substances from the biological matrix and to concentrate the analyte before LC-MS/MS analysis. The choice of technique depends on the nature of the analyte and the biological matrix.

Protein Precipitation (PPT): This is a simple and rapid method for removing proteins from plasma or serum samples. It typically involves the addition of a cold organic solvent, such as acetonitrile, to the sample, which causes the proteins to precipitate. After centrifugation, the supernatant containing the analyte is collected for analysis.

Liquid-Liquid Extraction (LLE): LLE separates the analyte from the aqueous biological matrix into an immiscible organic solvent based on its differential solubility. The choice of the organic solvent is critical for achieving high extraction efficiency.

Solid-Phase Extraction (SPE): SPE is a highly selective sample preparation technique that uses a solid sorbent packed in a cartridge to retain the analyte while the matrix components are washed away. The analyte is then eluted with a small volume of a suitable solvent. Different types of sorbents (e.g., reversed-phase, ion-exchange) can be used depending on the physicochemical properties of "this compound".

Interactive Data Table: Comparison of Sample Preparation Strategies

Technique Principle Advantages Disadvantages
Protein Precipitation (PPT)Protein denaturation and removal by centrifugation.Fast, simple, and inexpensive.Less clean extracts, potential for matrix effects.
Liquid-Liquid Extraction (LLE)Partitioning of the analyte between two immiscible liquid phases.Cleaner extracts than PPT.Can be labor-intensive and require larger solvent volumes.
Solid-Phase Extraction (SPE)Selective retention of the analyte on a solid sorbent.High selectivity, clean extracts, and potential for enrichment.Can be more expensive and require method development.

Analogues and Derivatives: Design, Synthesis, and Comparative Analysis

Rational Design Principles for N-(3-chlorophenyl)pyridin-4-amine Analogues

The rational design of analogues of this compound is guided by established principles of medicinal chemistry, focusing on the modification of its core structure to enhance biological activity, selectivity, and pharmacokinetic properties. A primary strategy involves the exploration of structure-activity relationships (SAR) by introducing a variety of substituents at different positions on both the pyridine (B92270) and phenyl rings.

Key design considerations include:

Isosteric and Bioisosteric Replacements: The chlorine atom at the 3-position of the phenyl ring can be substituted with other halogens (e.g., fluorine, bromine) or with bioisosteric groups such as a trifluoromethyl (-CF3) or cyano (-CN) group. These modifications can alter the electronic nature and lipophilicity of the molecule, potentially impacting its binding affinity and metabolic stability.

Substitution on the Phenyl Ring: The introduction of additional substituents on the phenyl ring, such as methyl, methoxy, or nitro groups, can further probe the steric and electronic requirements of the target binding site. The placement of these groups (ortho, meta, or para to the amine linker) is crucial in determining their effect.

Modification of the Pyridine Ring: The pyridine ring itself can be a target for modification. The introduction of small alkyl or alkoxy groups could influence the compound's solubility and metabolic profile.

Pharmacophore Hybridization: A more advanced design principle involves the conjugation of the this compound scaffold with other known pharmacophores. For instance, incorporating fragments known to interact with specific enzyme families or receptors can lead to the development of hybrid molecules with novel or enhanced biological activities.

Computational methods, such as molecular docking, can be employed to simulate the binding of designed analogues to the active sites of target proteins. This in silico approach allows for the prioritization of compounds for synthesis based on their predicted binding energies and interaction patterns.

Synthetic Approaches to Key Classes of Derivatives

The synthesis of this compound and its derivatives can be achieved through several established synthetic methodologies in organic chemistry. The choice of a particular route often depends on the availability of starting materials and the desired structural modifications.

A common and versatile method for the formation of the N-aryl bond is the Buchwald-Hartwig amination . This palladium-catalyzed cross-coupling reaction allows for the direct formation of the C-N bond between an aryl halide and an amine. In the context of synthesizing this compound, this would typically involve the reaction of 4-aminopyridine (B3432731) with 1-bromo-3-chlorobenzene (B44181) or 3-chloroaniline (B41212) with a 4-halopyridine in the presence of a palladium catalyst and a suitable ligand, such as Xantphos. nih.gov

Another powerful technique is the Suzuki-Miyaura cross-coupling reaction . This method is particularly useful for introducing aryl or heteroaryl substituents onto the pyridine ring. For instance, a borylated pyridine derivative can be coupled with an appropriate aryl halide to construct more complex analogues. nih.gov

For modifications on the phenyl ring, standard electrophilic aromatic substitution reactions can be employed on a pre-formed this compound core, provided the existing functional groups are compatible with the reaction conditions. Alternatively, substituted anilines can be used as starting materials in a Buchwald-Hartwig amination.

The synthesis of amide derivatives can be achieved through the reaction of an aminopyridine precursor with a corresponding acyl chloride or carboxylic acid, often facilitated by a coupling agent.

Comparative Biological Activity and Selectivity Profiling of Analogues

Once a library of this compound analogues has been synthesized, a crucial step is the comprehensive evaluation of their biological activity and selectivity. This is typically performed through a series of in vitro assays tailored to the intended therapeutic area.

Given the prevalence of the N-arylpyridin-4-amine scaffold in kinase inhibitors, a primary screening approach would involve testing the analogues against a panel of protein kinases. The inhibitory activity is often quantified as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the enzyme's activity. Compounds showing significant potency against a particular kinase would then be subjected to further selectivity profiling against a broader panel of kinases to assess their specificity.

In addition to kinase inhibition, these compounds could be evaluated for other biological activities, such as antimicrobial or antiproliferative effects. For example, their activity against various bacterial and fungal strains can be determined by measuring the minimum inhibitory concentration (MIC). mdpi.com Antiproliferative activity against different cancer cell lines is another common assessment, with results also typically reported as IC50 values. mdpi.com

The data obtained from these assays are often compiled into tables to facilitate a direct comparison of the biological activities of the different analogues. This allows for the identification of key structural features that contribute to potency and selectivity.

Conceptual Table for Comparative Biological Activity Profiling:

Compound IDModificationKinase A IC50 (nM)Kinase B IC50 (nM)Cancer Cell Line X IC50 (µM)Bacterial Strain Y MIC (µg/mL)
Parent This compound----
Analogue 1 3-F-phenyl----
Analogue 2 3-CF3-phenyl----
Analogue 3 3,5-dichloro-phenyl----
Analogue 4 2-methyl-pyridin-4-yl----

This table is a conceptual representation. Specific data would be populated based on experimental results.

Validation of SAR Models through Derivative Studies

The data gathered from the comparative biological activity profiling is instrumental in building Structure-Activity Relationship (SAR) models. These models aim to correlate specific structural features of the analogues with their observed biological effects. For instance, SAR studies might reveal that electron-withdrawing groups at the 3-position of the phenyl ring enhance activity, while bulky substituents on the pyridine ring are detrimental. mdpi.com

The validation of these SAR models is an iterative process. Based on the initial SAR findings, new derivatives are designed to test the hypotheses. For example, if the initial SAR suggests that a smaller substituent is preferred at a certain position, a new set of analogues with progressively smaller groups would be synthesized and tested. The results from these second-generation derivatives are then used to refine and validate the initial SAR model.

A strong correlation between the predicted activity from the SAR model and the experimentally determined activity of the new derivatives provides confidence in the model's predictive power. This validated SAR model then becomes a valuable tool for the rational design of more potent and selective lead compounds for further drug development.

Emerging Research Areas and Potential Applications of N 3 Chlorophenyl Pyridin 4 Amine As a Research Tool

Development as a Chemical Probe for Biological Pathway Dissection

A primary area of potential for N-(3-chlorophenyl)pyridin-4-amine is its development as a chemical probe to investigate and dissect complex biological pathways. Chemical probes are small molecules designed to interact with a specific protein target, enabling the study of that target's function in a cellular or organismal context. The aminopyridine scaffold is a well-established pharmacophore in medicinal chemistry, known to interact with a variety of enzyme classes, particularly kinases.

The development of this compound as a chemical probe would begin with screening it against panels of enzymes and receptors to identify specific, high-affinity binding partners. For instance, research on structurally related pyridazinone derivatives has shown their potential as inhibitors of Fatty Acid-Binding Protein 4 (FABP4), where the heterocyclic core serves as a scaffold for building selective ligands. nih.gov Similarly, the this compound structure could serve as a foundational template. Through systematic chemical modification—for example, by adding or altering substituents on either the pyridine (B92270) or phenyl ring—researchers could optimize its potency and selectivity for a specific biological target. Once a highly selective interaction is established, the compound could be used to modulate the activity of its target protein, helping to elucidate its role in signaling cascades, metabolic pathways, or disease processes.

Integration with Advanced Biological Techniques (e.g., Optogenetics, Chemogenetics)

A forward-looking application for novel chemical probes like this compound is their integration with advanced biological interrogation methods such as optogenetics and chemogenetics. These techniques offer unprecedented spatiotemporal control over biological processes.

Chemogenetics: This approach involves pairing a specifically engineered receptor (e.g., Designer Receptors Exclusively Activated by Designer Drugs - DREADDs) with a small molecule actuator that is otherwise biologically inert. If this compound is found to have minimal off-target effects, it could be chemically modified to serve as a bespoke actuator for an engineered receptor, allowing researchers to remotely control the activity of specific cells in culture or in vivo.

Optogenetics: This method uses light to control the activity of light-sensitive proteins. A derivative of this compound could be synthesized to include a photolabile "caging" group. This would render the molecule inactive until it is exposed to a specific wavelength of light, which would cleave the cage and release the active probe. This would enable researchers to study the effects of a biological target's inhibition with extremely precise timing and location.

While the direct application of this compound in these areas has not yet been reported, its adaptable chemical structure makes it a candidate for future development into such sophisticated research tools.

Exploration in Materials Science, Supramolecular Chemistry, or Photochemistry

The field of materials science offers another promising frontier for this compound, particularly in the domain of supramolecular chemistry. The structure of the molecule, featuring both hydrogen bond donors (the amine group) and acceptors (the pyridine nitrogen), as well as aromatic rings capable of π–π stacking, suggests a propensity for self-assembly into ordered, non-covalent structures.

Research on the closely related compound, N-(4-chlorophenyl)-3-nitropyridin-2-amine, provides a clear precedent. nih.gov X-ray crystallography of this analogue revealed that its molecules arrange into well-defined "supramolecular tapes." nih.gov This organization is driven by a combination of intermolecular forces, including C—H⋯O interactions that form dimeric aggregates and π–π interactions between adjacent pyridine and benzene (B151609) rings that link these dimers into extended chains. nih.gov

Given the structural similarities, this compound is hypothesized to engage in analogous interactions. The amine proton and pyridine nitrogen are prime candidates for forming robust hydrogen-bonding networks, while the chlorophenyl and pyridine rings provide the surfaces for π–π stacking. The specific position of the chlorine atom (meta on the phenyl ring) and the amine (position 4 on the pyridine ring) would influence the geometry of these interactions, potentially leading to unique crystal packing and novel supramolecular architectures. The exploration of its co-crystallization with other molecules, such as organic acids, could also yield new materials with tailored properties. mdpi.com

Table 1: Crystallographic Data for the Analogous Compound N-(4-chlorophenyl)-3-nitropyridin-2-amine, Illustrating Potential for Supramolecular Assembly. nih.gov
ParameterValueSignificance for Supramolecular Chemistry
Crystal SystemMonoclinicDescribes the basic shape of the unit cell.
Space GroupP21/cDefines the symmetry elements within the crystal.
Dihedral Angle (Pyridine-Benzene)9.89 (8)°Indicates a nearly planar molecular conformation, which facilitates stacking.
Key Intermolecular Interactionπ–π stackingA primary force driving the formation of extended structures.
Centroid-Centroid Distance3.8032 (4) ÅThe distance between stacked aromatic rings, indicative of strong π–π interactions.

Synthesis of Fluorescent or Radioligand Derivatives for Imaging and Tracing

One of the most immediate and impactful research applications for this compound is its use as a scaffold for creating molecular imaging agents. By attaching fluorescent tags or radioactive isotopes, the molecule can be transformed into a tool for visualizing and quantifying biological targets in real-time.

Synthesis of Fluorescent Derivatives Fluorescent probes are indispensable tools in cell biology. The aminopyridine core is a known fluorophore that can be chemically modified to tune its optical properties. Research on various 2-aminopyridine (B139424) derivatives demonstrates that their fluorescence characteristics (e.g., excitation and emission wavelengths, quantum yield) can be systematically altered by changing the substituents on the aromatic rings. mdpi.com

A potential synthetic route to a fluorescent derivative of this compound would involve coupling it with a known fluorophore or modifying its own structure to enhance its intrinsic fluorescence. For example, introducing specific functional groups can shift the emission wavelength, which is critical for multicolor imaging experiments. The goal is to create a probe that is bright, photostable, and retains high affinity for its biological target.

Table 2: Representative Fluorescent Properties of Substituted Aminopyridine Derivatives, Indicating the Tunability of the Scaffold. mdpi.com
Substituent Group on Aminopyridine CoreExcitation Wavelength (λex)Emission Wavelength (λem)Quantum Yield (Φ)
Tertiary Butyl390 nm480 nm0.34
Benzyl (B1604629) Group390 nm480 nm0.44
Cyclohexyl390 nm480 nm0.31
4-(Trifluoromethyl)phenyl390 nm485 nm0.25

Synthesis of Radioligand Derivatives For in vivo imaging in preclinical models and potentially human subjects, Positron Emission Tomography (PET) is a powerful technique. Developing a PET radioligand from this compound would involve labeling the molecule with a short-lived positron-emitting isotope, such as carbon-11 (B1219553) (¹¹C) or fluorine-18 (B77423) (¹⁸F). frontiersin.org

The development process for such a tracer is multi-stepped. First, a suitable precursor for radiolabeling must be synthesized. For ¹⁸F-labeling, this often involves creating a derivative with a good leaving group (like a nitro or trimethylammonium group) that can be readily displaced by the [¹⁸F]fluoride ion. The resulting radioligand must then be evaluated for its ability to cross the blood-brain barrier (if targeting the central nervous system), its affinity for the intended target, and its metabolic stability. nih.govjohnshopkins.edunih.gov The ultimate goal is a tracer that provides a high-contrast image of the target, enabling non-invasive studies of receptor density, drug occupancy, and changes in disease states. researchgate.net The pyridine and chlorophenyl rings of the parent compound offer multiple sites for the introduction of such radioisotopes.

Future Research Directions and Unresolved Questions

Addressing Challenges in Compound Potency and Selectivity

A primary focus in the development of therapeutic candidates is the simultaneous optimization of potency, selectivity, and desirable absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. nih.gov For N-(3-chlorophenyl)pyridin-4-amine, a diarylamine derivative, future research must systematically address the inherent challenges in balancing these often-competing parameters. nih.gov

Structure-activity relationship (SAR) studies are fundamental to this effort. Research on related diarylamine and pyrimidine-4-carboxamide (B1289416) scaffolds has shown that modifications at various positions can significantly impact inhibitory activity and lipophilicity. nih.gov For instance, substituting a morpholine (B109124) group with a more hydrophobic piperidine (B6355638) was tolerated, while replacement with a dimethylamine (B145610) group increased activity, suggesting the morpholine might be too polar or sterically hindered in the target's binding pocket. nih.gov Similarly, conformational restriction of flexible side chains, such as replacing an N-methylphenethylamine group with a more rigid (S)-3-phenylpiperidine, has been shown to increase inhibitory potency threefold in other series. nih.gov Future work on this compound should involve creating a focused library of analogs to probe the effects of substituents on both the chlorophenyl and pyridine (B92270) rings, as well as the amine linker, to build a comprehensive SAR model.

Furthermore, selectivity remains a critical hurdle. Many kinase inhibitors, a potential target class for diarylamines, suffer from off-target effects. nih.gov Detailed kinase profiling and selectivity panels against related targets will be essential. For example, studies on similar structures have revealed that subtle changes, like a peptide bond flip in the hinge region of a kinase, can be responsible for high selectivity. nih.gov Understanding these interactions through co-crystallography and molecular modeling will be paramount to designing more selective inhibitors based on the this compound core.

Table 12.1: SAR Insights from Related Amine Scaffolds

Scaffold TypeModificationObserved EffectPotential Implication for this compoundReference
Pyrimidine-4-carboxamideReplacing morpholine R3 with dimethylamine2-fold increase in activityInvestigate smaller, less polar groups on the pyridine ring. nih.gov
Pyrimidine-4-carboxamideReplacing N-methylphenethylamine R2 with (S)-3-phenylpiperidine3-fold increase in potencyExplore conformationally restricted analogs. nih.gov
Imidazo[4,5-b]pyridin-2-oneScaffold hopping to maintain hydrogen bonding with Met109 and Gly110Potent inhibition of p38 MAP kinaseUse structural data to guide scaffold modifications while preserving key binding interactions. nih.gov
AlkenesTransformation into cyclopropanesPotential to increase potencyIncorporate cyclopropane (B1198618) moieties as bioisosteres. sciencedaily.com

Exploration of Novel Targets and Biological Pathways

The diarylamine skeleton is recognized as a "privileged structure" in medicinal chemistry, capable of interacting with a wide range of biological targets. frontiersin.orgnih.govacs.org While the initial therapeutic hypothesis for this compound may be focused, its structural motif suggests a broader potential that warrants exploration. Future research should aim to identify novel targets and biological pathways modulated by this compound, potentially uncovering new therapeutic applications. frontiersin.orgnih.gov

One promising area is kinase inhibition. A series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles, which share a substituted chlorophenyl moiety, were found to have inhibitory activity against AKT2/PKBβ, a key kinase in glioma oncogenic pathways. nih.gov Similarly, novel pyrimidin-2-amine derivatives have been developed as potent inhibitors of Polo-like kinase 4 (PLK4), a regulator of centriole duplication and a target in cancer therapy. nih.gov Given these precedents, screening this compound and its analogs against a broad panel of kinases could reveal unexpected and potent inhibitory activities.

Beyond oncology, pyridine derivatives have a vast range of reported biological activities, including anti-inflammatory, antiviral, and antimicrobial effects. researchgate.netresearchgate.net For example, certain novel pyridine-thiazole hybrids have been synthesized and evaluated for their therapeutic potential. researchgate.net The structural similarity of this compound to these compounds suggests that it could be repurposed for indications outside of its primary design space. A systematic biological evaluation, including broad phenotypic screening in various disease models, could unveil unforeseen activities and expand its therapeutic utility.

The mechanism of action of related diarylamine-guided carboxamide derivatives has been linked to the induction of apoptosis in cancer cell lines. frontiersin.orgnih.gov Investigating whether this compound induces similar cell death pathways is a crucial next step. This would involve studies on cell cycle progression, apoptosis markers (such as caspase activation and PARP cleavage), and other indicators of cellular response to treatment.

Advancements in Synthetic Accessibility and Scalability for Research Purposes

The broad investigation of any chemical scaffold is contingent upon its synthetic accessibility. For this compound, a diarylamine, future research must focus on developing efficient, robust, and scalable synthetic routes to facilitate medicinal chemistry campaigns and, eventually, larger-scale production. nih.govnih.gov

Traditionally, diarylamine synthesis often relies on methods like the Buchwald-Hartwig or Chan-Evans-Lam cross-coupling reactions and classical nucleophilic aromatic substitution (SNAr). acs.orgacs.org However, SNAr can be limited by steric or electronic constraints, and transition-metal-catalyzed methods can involve expensive or toxic reagents. nih.govacs.org Recent years have seen the development of innovative, metal-free alternatives. One notable advancement is the desulfinylative Smiles rearrangement, which allows for the construction of sterically hindered diarylamines under mild, transition-metal-free conditions. nih.govacs.org Another novel method involves a nitrosonium-initiated C–N bond formation to create electron-rich diarylamines. acs.org Applying these modern synthetic strategies to the synthesis of this compound could provide more efficient and environmentally benign pathways.

Furthermore, the synthesis of the pyridine portion of the molecule can also be optimized. One-pot, multi-component reactions are being increasingly employed to generate complex heterocyclic structures like pyrazolo[3,4-b]pyridines from simple precursors, often using green chemistry approaches such as nanocatalysts or microwave assistance. researchgate.net For example, MgO nanoparticles have been used as an effective catalyst to synthesize pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives, significantly reducing reaction times and increasing yields compared to classical methods. frontiersin.org Exploring similar catalytic systems for the construction of the this compound core could dramatically improve synthetic efficiency.

Scalability is another key consideration for enabling widespread research. nih.gov A phyto-inspired, scalable approach was recently used to synthesize a PdO–2Mn2O3 nanocomposite, demonstrating how environmentally benign methods can be adapted for larger-scale production. rsc.org As lead compounds emerge from the this compound series, developing a synthetic route that is amenable to gram-scale synthesis will be crucial for advancing these molecules into more complex biological studies and preclinical development. nih.gov

Application of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by enhancing the efficiency, accuracy, and speed of identifying and optimizing novel therapeutic agents. researchgate.netmdpi.com For a scaffold like this compound, these computational tools offer powerful future avenues for design and optimization. nih.gov

AI/ML algorithms can be applied at every stage of the discovery pipeline. nih.gov Initially, these methods can perform high-throughput virtual screening (HTVS) of vast virtual libraries to identify new molecules with the desired diarylamine or pyridin-4-amine core that are predicted to have high activity against a specific target. nih.govcrimsonpublishers.com AI can also predict the three-dimensional structure of target proteins, which is crucial for structure-based drug design, allowing for the rational optimization of how this compound and its analogs fit into a binding site. nih.gov

For lead optimization, quantitative structure-activity relationship (QSAR) models can be developed using AI. nih.gov By training on a dataset of synthesized analogs and their corresponding biological activities, 2D- and 3D-QSAR models can predict the potency of new, unsynthesized compounds. nih.govresearchgate.net This allows researchers to prioritize the synthesis of molecules most likely to succeed, saving time and resources. For example, CoMFA and CoMSIA models have been used to analyze dihydropyrimido[4,5-d]pyrimidine derivatives, generating contour maps that visualize how steric, electrostatic, and hydrophobic fields influence activity, thereby guiding the design of more potent inhibitors. researchgate.net

Table 12.4: AI/ML Applications in Drug Discovery

AI/ML ApplicationDescriptionPotential Impact on this compound ResearchReference
Virtual Screening (HTVS)Screening large compound databases computationally to identify potential hits.Rapidly identify diverse starting points for new analogs. nih.gov
Structure-Based Drug DesignUsing predicted protein structures to design molecules that fit the target's binding site.Enable rational design of more potent and selective analogs. nih.gov
QSAR ModelingBuilding models that correlate chemical structure with biological activity to predict the potency of new compounds.Prioritize synthetic efforts and guide lead optimization. nih.govresearchgate.net
ADMET PredictionPredicting absorption, distribution, metabolism, excretion, and toxicity profiles of compounds.Improve the drug-likeness of candidates and reduce late-stage attrition. crimsonpublishers.com
De Novo DesignGenerating novel molecular structures optimized for a desired target and property profile.Create next-generation compounds beyond simple analoging. researchgate.net

Integration of Multi-Omics Data for Systems-Level Understanding of Compound Effects

To fully comprehend the biological impact of this compound, future research must move beyond single-target interactions and embrace a systems-level perspective. The integration of multiple "omics" datasets—such as transcriptomics (gene expression), proteomics (protein expression), and metabolomics—provides a holistic view of how a compound perturbs cellular networks. nih.govnih.gov This approach is crucial for elucidating mechanisms of action, identifying off-target effects, and discovering novel biomarkers of drug response. nih.gov

The central dogma assumption that mRNA levels directly correspond to protein levels is often incorrect, making the combined analysis of transcriptomics and proteomics particularly powerful. nih.gov Integrated analysis can reveal post-transcriptional, translational, or post-translational regulatory mechanisms affected by the compound. nih.govnih.gov For example, a study integrating these data types to understand the effect of an antifungal agent revealed that it downregulated genes and proteins involved in fatty acid biosynthesis and mitochondrial function, providing a comprehensive model of its inhibitory mechanism. mdpi.com A similar approach for this compound could uncover its precise molecular-level impact within the cell.

Applying this strategy to this compound would involve treating relevant cell models with the compound and generating comprehensive transcriptomic and proteomic profiles. The resulting data can be integrated to identify significantly perturbed pathways, confirm on-target engagement, and reveal unexpected off-target activities that could be therapeutically beneficial or detrimental. nih.govnih.gov This systems-level understanding will be invaluable for optimizing the compound's development and identifying patient populations most likely to respond.

Q & A

Q. Table 1: Comparison of Reaction Conditions

PrecursorCatalyst/SolventTemperatureYieldPurity Validation
2-Chloro-pyridine derivativeNone (solvent-free)150°C59%HPLC, NMR
4-Bromo-aniline derivativeCu(I)Br, Cs₂CO₃35°C17.9%HRMS-ESI, ¹H/¹³C NMR

How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its packing?

Methodological Answer:
X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is standard . Key steps:

  • Data collection : Monoclinic systems (e.g., space group P21/c) with unit cell parameters (e.g., a = 17.784 Å, b = 6.226 Å) .
  • Hydrogen bonding : N–H···N interactions form dimeric aggregates via eight-membered {⋯NCNH}₂ synthons, stabilizing the lattice .
  • Dihedral angles : Non-planar geometry (e.g., 48.03° between pyridyl and chlorophenyl rings) influences packing .

Q. Table 2: Crystallographic Data

ParameterN-(4-Chlorophenyl)-4-methylpyridin-2-amine N-(4-Chlorophenyl)thieno-pyridine
Space groupP21/cP21/c
Unit cell dimensionsa = 17.784 Å, b = 6.226 Åa = 17.784 Å, b = 6.226 Å
Hydrogen bondsN–H···N (2.12 Å)N–H···N, C–H···Cl

Advanced Research Questions

What computational methods are employed to predict the molecular arrangement of this compound derivatives in layered materials?

Methodological Answer:
Molecular dynamics (MD) and density functional theory (DFT) simulate intercalation in materials like zirconium sulfophenylphosphonate . For example:

  • Force fields : AMBER or CHARMM parameters model van der Waals and electrostatic interactions.
  • Simulation outcomes : Derivatives (e.g., nitro or methyl groups) adopt tilted orientations within interlayer spaces, affecting material stability .
  • Validation : Experimental XRD data cross-validate computational predictions .

How can functionalization of the pyridine or chlorophenyl rings modulate biological activity, and what analytical techniques validate these modifications?

Methodological Answer:

  • Functionalization strategies :
    • Triazole addition : Enhances antifungal activity (e.g., via Cu-catalyzed azide-alkyne cycloaddition) .
    • Trifluoromethyl groups : Improve metabolic stability (validated via HRMS-ESI, m/z 354.072 ).
  • Biological assays : Minimum inhibitory concentration (MIC) tests against Pseudomonas aeruginosa biofilms .
  • Analytical validation : ¹H/¹³C NMR confirms regioselectivity; HRMS-ESI verifies molecular weight .

What strategies address contradictory reports on the biological efficacy of this compound analogs?

Methodological Answer:
Contradictions often arise from:

  • Impurity profiles : Trace byproducts (e.g., unreacted precursors) skew bioassay results. Mitigate via rigorous HPLC purification .
  • Assay variability : Standardize conditions (e.g., pH, temperature) using controls like tobramycin in biofilm studies .
  • Structural confirmation : Single-crystal XRD resolves ambiguities in regiochemistry .

Q. Table 3: Addressing Data Contradictions

IssueResolution StrategyExample Evidence
Variable MIC valuesRe-test under standardized assay conditions
Unreported byproductsHPLC-MS impurity profiling
Ambiguous regiochemistryX-ray crystallography

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.